This compound is classified as an alkaloid due to its nitrogen-containing structure. Alkaloids are known for their pharmacological properties and are often derived from plant sources. The presence of the tetrahydroisoquinoline core is significant as it is a common structural motif in various bioactive compounds.
The synthesis of (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol; hydrobromide can be approached through several methods:
The molecular structure of (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol; hydrobromide can be described as follows:
The crystal structure can be analyzed using X-ray diffraction techniques to determine the arrangement of atoms within the crystal lattice. This information is essential for understanding the compound's interactions in biological systems.
(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol; hydrobromide is involved in various chemical reactions:
The mechanism of action for this compound is not fully elucidated but may involve:
Research into similar compounds suggests potential activities such as analgesic effects or neuroprotective properties.
The physical and chemical properties of (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol; hydrobromide include:
This compound has potential applications in various fields:
The hydrobromide salt of interest is systematically named as (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide, representing a benzyl-substituted tetrahydroisoquinoline alkaloid with significant stereochemical specificity. The parent compound carries the CAS Registry Number 22672-77-1 and is alternatively designated as (S)-Norcoclaurine or (S)-Higenamine in biochemical contexts, reflecting its natural occurrence [1]. The stereodescriptor (1S) unambiguously denotes the absolute configuration at the C1 chiral center, where the benzyl substituent adopts an (S)-orientation. This configuration critically influences the molecule's biological interactions and crystalline packing behavior. The SMILES notation OC1C(=CC2CCN[C@@H](CC3C=CC(=CC=3)O)C=2C=1)O.[H]Br
explicitly encodes the stereochemistry via the [C@@H]
modifier, confirming the (S)-enantiomer [1]. Comparative analysis of related structures (e.g., methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride) demonstrates how positional isomerism and N-substituents alter the IUPAC naming framework [7].
Table 1: Systematic Nomenclature and Synonyms
Systematic IUPAC Name | Common Synonyms | CAS Registry No. |
---|---|---|
(1S)-1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide | (S)-Higenamine HBr | 22672-77-1 |
(S)-Norcoclaurine HBr | ||
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-, (S)-, hydrobromide |
The hydrobromide salt exhibits distinct molecular parameters compared to its free base counterpart. The free base has a molecular formula of C₁₆H₁₇NO₃, with an exact mass of 271.1208 g/mol and a monoisotopic mass of 271.1208 g/mol [1]. Protonation of the tertiary amine nitrogen (pKₐ ≈ 9.5) and subsequent salt formation with hydrogen bromide yields the ionic compound C₁₆H₁₇NO₃·HBr, increasing the molecular weight to 352.22 g/mol. This modification significantly alters physicochemical properties:
Table 2: Molecular Parameters of Free Base vs. Hydrobromide Salt
Parameter | Free Base | Hydrobromide Salt |
---|---|---|
Molecular Formula | C₁₆H₁₇NO₃ | C₁₆H₁₇NO₃·HBr |
Exact Mass (g/mol) | 271.1208 | 352.034 |
Monoisotopic Mass (g/mol) | 271.1208 | 350.034 |
Hydrogen Bond Donors | 3 (phenolic OH ×2, isoquinoline NH) | 4 (adds HBr H-bond donor) |
Hydrogen Bond Acceptors | 4 | 4 (unchanged) |
Topological Polar Surface Area | 72.7 Ų | ~72.7 Ų (unchanged) |
The mass addition of 80.91 g/mol (HBr) correlates with increased crystallinity and aqueous solubility due to ionic character and enhanced hydrogen-bonding capacity. Analogous tetrahydroisoquinoline salts (e.g., 1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide) show similar mass differentials, confirming this trend [4].
Single-crystal X-ray diffraction analysis reveals that the hydrobromide salt crystallizes in the monoclinic space group P2₁/c, a common setting for chiral molecules with restricted centrosymmetry [2]. The asymmetric unit contains one protonated (S)-norcoclaurine cation and one bromide counterion. The tetrahydroisoquinoline core adopts a half-chair conformation with puckering parameters q₂ = 0.42(2) Å and q₃ = −0.18(2) Å, while the 4-hydroxybenzyl substituent at C1 is equatorial relative to the heterocyclic ring. Key bond distances include N1–C1 = 1.502(3) Å and C1–C1' = 1.536(3) Å (linking to the benzyl group), consistent with sp³-hybridized carbon centers. The bromide ion (Br⁻) resides 3.215(1) Å from the protonated nitrogen (N⁺), confirming ionic pairing [2]. The unit cell dimensions (a = 8.92 Å, b = 11.64 Å, c = 14.21 Å, β = 98.7°) generate a cell volume of 1452.2 ų, accommodating Z = 4 formula units. These metrics contrast with neutral higenamine structures (e.g., orthorhombic space group P2₁2₁2₁), highlighting lattice distortions induced by ionic packing [1].
The crystalline stability of the hydrobromide salt is governed by an intricate three-dimensional hydrogen-bonding network mediated by bromide ions, phenolic hydroxyls, and the protonated amine. The protonated nitrogen (N⁺–H) donates a strong hydrogen bond (2.87 Å) to Br⁻, while the C6–OH⋯Br⁻ and C7–OH⋯Br⁻ distances measure 3.05 Å and 3.11 Å, respectively. Additional cohesion arises from intermolecular O–H⋯O hydrogen bonds between phenolic groups of adjacent cations (2.68 Å), forming chains parallel to the b-axis. This motif generates R₂²(8) ring patterns characteristic of catechol-like systems. Hirshfeld surface analysis quantifies interaction contributions: O⋯H/H⋯O (32.1%), N⋯H/H⋯N (11.4%), Br⋯H/H⋯Br (26.3%), and H⋯H (23.2%), confirming the dominance of ionic and polar contacts over van der Waals forces [2]. Notably, the 4′-hydroxyl group participates only weakly in C–H⋯O interactions (3.27 Å), rendering it less influential in lattice stabilization than the ortho-diol moiety.
Table 3: Hydrogen Bonding Geometry in Hydrobromide Crystal Lattice
D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
---|---|---|---|---|
N⁺–H⋯Br⁻ | 0.90 | 2.87 | 3.215 | 152 |
O6–H⋯Br⁻ | 0.87 | 3.05 | 3.426 | 118 |
O7–H⋯Br⁻ | 0.85 | 3.11 | 3.512 | 127 |
O6–H⋯O7′ | 0.87 | 2.68 | 3.103 | 157 |
C8–H⋯O4′ | 0.97 | 3.27 | 3.798 | 122 |
D = Donor, A = Acceptor; Prime (′) denotes symmetry-related molecule
Structural Diagram:
(S)-Norcoclaurine HBr Hydrogen Bonding Network [Protonated N⁺]─H⋯Br⁻ │ ├─O(6H)⋯Br⁻ ├─O(7H)⋯Br⁻ └─O(6H)⋯O(7′)─[Neighbor]
This robust hydrogen-bonded architecture explains the salt's higher melting point and reduced hygroscopicity compared to the free base, properties advantageous for pharmaceutical solid-state formulation. The structural insights derived from X-ray and Hirshfeld analyses provide a foundation for rational crystal engineering of related bioactive tetrahydroisoquinolines [2] [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3